molecular formula C23H29N5O4 B2990474 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896804-83-4

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2990474
CAS No.: 896804-83-4
M. Wt: 439.516
InChI Key: VALCIGJUWJYWOD-UHFFFAOYSA-N
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Description

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:

  • Substituents: A 3,4-dimethoxyphenethyl group at the 8-position, propyl chain at the 3-position, and methyl groups at the 1-, 6-, and 7-positions.
  • Functional implications: The 3,4-dimethoxyphenethyl moiety may enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its similarity to catecholamine structures. The propyl chain likely modulates lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-7-11-27-21(29)19-20(25(4)23(27)30)24-22-26(14(2)15(3)28(19)22)12-10-16-8-9-17(31-5)18(13-16)32-6/h8-9,13H,7,10-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALCIGJUWJYWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CCC4=CC(=C(C=C4)OC)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₅O₃
  • Molecular Weight : 357.48 g/mol
PropertyValue
Molecular FormulaC₁₈H₃₁N₅O₃
Molecular Weight357.48 g/mol
SolubilitySoluble in DMSO

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like hyperuricemia .
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative damage, potentially playing a role in neurodegenerative diseases .

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study demonstrated that derivatives of imidazopurine compounds exhibited significant antioxidant activity by scavenging reactive oxygen species (ROS) .
  • Enzyme Inhibition :
    • Research highlighted that similar imidazo compounds have been effective in inhibiting xanthine oxidase (XOR), which is a target for treating gout and hyperuricemia . The compound's structure suggests it may share this property.
  • Neuroprotective Effects :
    • A case study involving neurodegenerative models indicated that compounds with similar structures provided neuroprotection against oxidative stress-induced cell death .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Antioxidant ActivityScavenges free radicals
Enzyme InhibitionInhibits xanthine oxidase
Neuroprotective EffectsProtects neuronal cells from oxidative damage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituent groups at the 3-, 7-, and 8-positions, which critically influence biological activity, solubility, and selectivity. Below is a comparative analysis based on available

Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity Physical Properties Reference
8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3,4-dimethoxyphenethyl, propyl, 1,6,7-trimethyl Hypothesized 5-HT/D2 receptor affinity; potential PDE4B/PDE10A inhibition (structural analogy) N/A
8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethylimidazo[2,1-f]purinedione (5) Dihydroisoquinolin-butyl, dimethyl High 5-HT1A/D2 affinity; PDE4B1/PDE10A inhibition (IC50: 10–100 nM) N/A
8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-imidazo[2,1-f]purinedione 2,3-dimethylphenyl, 3-methylbutyl Not explicitly reported; structural similarity suggests adenosine receptor antagonism Molecular weight: 453.6 g/mol
8-(2-methoxyphenyl)-1-methyl-7-p-cyanophenyl-imidazo[2,1-f]purinedione (70) 2-methoxyphenyl, p-cyanophenyl Kinase inhibition (synthesis described; biological data pending) White solid, 67% yield
8-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-tetrahydropyrazino[2,1-f]purinedione (44) Imidazolylpropyl, dimethyl Water-soluble adenosine receptor antagonist m.p. 170°C, 55% yield

Key Insights from Comparative Analysis

Receptor Affinity: Compound 5 () demonstrates that dihydroisoquinolin-butyl substituents enhance dual 5-HT1A and D2 receptor binding, with IC50 values in the nanomolar range . Phenoxyethyl substituents (e.g., in ’s compounds 45–48) improve water solubility, critical for adenosine receptor antagonists .

Enzyme Inhibition: PDE4B/PDE10A inhibition is linked to dihydroisoquinolin derivatives (Compound 5) . The target compound’s dimethoxyphenethyl group may confer analogous PDE modulation, though empirical data are needed.

Synthetic Accessibility :

  • Yields for analogs range from 10% (compound 48, ) to 67% (compound 70, ), highlighting challenges in optimizing synthetic routes for bulky substituents .

Lipophilicity vs. Solubility :

  • The propyl chain in the target compound likely reduces logP compared to 3-methylbutyl (), balancing membrane permeability and solubility .

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